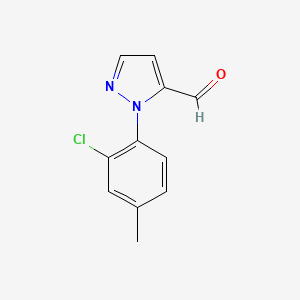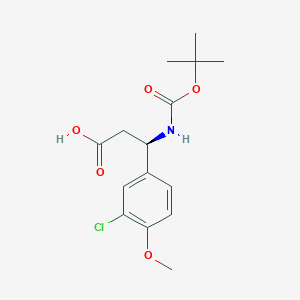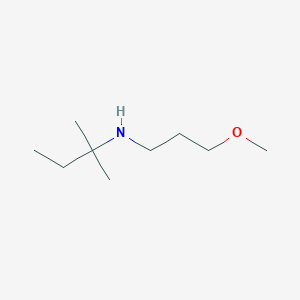
Methyl 2-ethyl-3-methyl-3-(oxan-2-yl)oxirane-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-ethyl-3-methyl-3-(oxan-2-yl)oxirane-2-carboxylate is an organic compound with a complex structure that includes an oxirane ring and an oxane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-ethyl-3-methyl-3-(oxan-2-yl)oxirane-2-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of an oxirane derivative with an oxane derivative in the presence of a suitable catalyst. The reaction conditions often include specific temperatures and pressures to ensure the desired product is formed with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications for various applications.
化学反応の分析
Types of Reactions
Methyl 2-ethyl-3-methyl-3-(oxan-2-yl)oxirane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxirane and oxane derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides or diols, while reduction can produce alcohols.
科学的研究の応用
Methyl 2-ethyl-3-methyl-3-(oxan-2-yl)oxirane-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
作用機序
The mechanism by which Methyl 2-ethyl-3-methyl-3-(oxan-2-yl)oxirane-2-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways, leading to the observed effects.
類似化合物との比較
Similar Compounds
Oxirane, 2-ethyl-3-methyl-, trans-: This compound has a similar structure but lacks the oxane ring.
Oxiranecarboxaldehyde, 3-methyl-3-(4-methyl-3-pentenyl)-: Another related compound with a different substituent pattern.
Uniqueness
Methyl 2-ethyl-3-methyl-3-(oxan-2-yl)oxirane-2-carboxylate is unique due to the presence of both oxirane and oxane rings in its structure. This dual-ring system imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not fulfill.
特性
分子式 |
C12H20O4 |
|---|---|
分子量 |
228.28 g/mol |
IUPAC名 |
methyl 2-ethyl-3-methyl-3-(oxan-2-yl)oxirane-2-carboxylate |
InChI |
InChI=1S/C12H20O4/c1-4-12(10(13)14-3)11(2,16-12)9-7-5-6-8-15-9/h9H,4-8H2,1-3H3 |
InChIキー |
BVWAYBSGWGRGMO-UHFFFAOYSA-N |
正規SMILES |
CCC1(C(O1)(C)C2CCCCO2)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-Tert-butyl2-ethyl3-oxo-1-azaspiro[3.3]heptane-1,2-dicarboxylate](/img/structure/B13625715.png)



![[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]methanaminehydrochloride](/img/structure/B13625752.png)



![2-{[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]amino}aceticacid](/img/structure/B13625772.png)


